molecular formula C24H16F4N2O4 B14137373 5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1022401-81-5

5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B14137373
CAS No.: 1022401-81-5
M. Wt: 472.4 g/mol
InChI Key: HRROAIDPKJDDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl and trifluoromethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with fluorophenyl and trifluoromethoxyphenyl groups. These compounds may share some properties but differ in their specific structures and reactivity. For example:

Properties

CAS No.

1022401-81-5

Molecular Formula

C24H16F4N2O4

Molecular Weight

472.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H16F4N2O4/c25-15-8-10-16(11-9-15)29-22(31)19-20(14-6-12-18(13-7-14)33-24(26,27)28)30(34-21(19)23(29)32)17-4-2-1-3-5-17/h1-13,19-21H

InChI Key

HRROAIDPKJDDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.